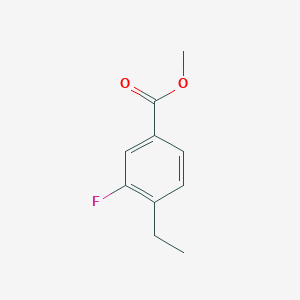

Methyl 4-ethyl-3-fluorobenzoate

Description

Methyl 4-ethyl-3-fluorobenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3). This compound is structurally distinct due to the combination of an electron-donating alkyl group (ethyl) and an electron-withdrawing halogen (fluorine), which influence its electronic properties, solubility, and reactivity. Such substitutions are critical in pharmaceutical and agrochemical applications, where fine-tuning of steric and electronic effects is essential for activity .

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

methyl 4-ethyl-3-fluorobenzoate |

InChI |

InChI=1S/C10H11FO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

XCAOHAPTVLSQGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Similarity Scores

Key structural analogs of Methyl 4-ethyl-3-fluorobenzoate include:

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| Ethyl 3-amino-4-fluorobenzoate | 455-75-4 | C3: NH₂, C4: F, C1: ethyl | 0.97 | Ethyl ester vs. methyl ester; NH₂ vs. ethyl |

| Methyl 3-amino-5-fluorobenzoate | 884497-46-5 | C3: NH₂, C5: F | 0.93 | NH₂ at C3; F at C5 (vs. C3 in target) |

| Methyl 4-amino-3-fluorobenzoate | 185629-32-7 | C3: F, C4: NH₂ | 0.92 | NH₂ at C4 (vs. ethyl in target) |

| Methyl 2-amino-4-fluorobenzoate | 2475-81-2 | C2: NH₂, C4: F | 0.92 | NH₂ at C2; F at C4 (different ring positions) |

Analysis :

- Ethyl 3-amino-4-fluorobenzoate (similarity 0.97) shares a fluorine at C3 and an ethyl ester group but replaces the ethyl substituent with an amino (NH₂) group at C3.

- Methyl 4-amino-3-fluorobenzoate (similarity 0.92) swaps the ethyl group for NH₂ at C4, reducing steric bulk but enhancing electron-donating effects, which may affect electrophilic substitution patterns .

Functional Group Variations

- Methyl 4-bromo-3-formamidobenzoate: Substitutes the ethyl group with bromine (Br) and introduces a formamido group (-NCHO) at C3.

- Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate : Replaces the ethyl group with a 4-methoxyphenyl moiety at C3. The methoxy group’s electron-donating nature increases ring electron density, contrasting with the ethyl group’s inductive effect. This substitution may improve UV stability or alter pharmacokinetic properties .

Application-Driven Derivatives

- Pesticide Esters (e.g., Triflusulfuron methyl ester) : These derivatives incorporate triazine and sulfonylurea groups, diverging significantly from this compound. Such modifications confer herbicidal activity by inhibiting acetolactate synthase, highlighting how functional groups dictate biological targets .

Physical and Chemical Properties

- Solubility: The ethyl group in this compound enhances lipophilicity compared to amino-substituted analogs (e.g., Methyl 4-amino-3-fluorobenzoate), which are more polar due to NH₂ .

- Reactivity : Fluorine’s electronegativity deactivates the ring toward electrophilic substitution, but the ethyl group’s inductive donation may counteract this, creating regioselective reactivity distinct from brominated analogs (e.g., Methyl 4-bromo-3-formamidobenzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.